Rifampicin N-4'-Oxide
CAS No.: 125833-03-6
Cat. No.: VC0135924
Molecular Formula: C₄₃H₅₈N₄O₁₃
Molecular Weight: 838.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125833-03-6 |
|---|---|
| Molecular Formula | C₄₃H₅₈N₄O₁₃ |
| Molecular Weight | 838.94 |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
Rifampicin N-4'-Oxide has the molecular formula C₄₃H₅₈N₄O₁₃ with a molecular weight of 838.94 g/mol . This formula reflects the oxidation of the nitrogen atom at the 4' position of the piperazine ring of rifampicin, resulting in the addition of one oxygen atom compared to the parent compound.
Chemical Structure
The chemical structure of Rifampicin N-4'-Oxide features a complex tetracyclic structure with multiple functional groups. The key structural feature that distinguishes it from rifampicin is the N-oxide group at the 4' position of the piperazine moiety. This modification creates the [(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl] group within the molecule .
The structure can be represented by the following systematic components:
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A naphthohydroquinone core structure
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An ansa chain with multiple methyl and hydroxyl groups
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An acetyl group at the 13-yl position
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A piperazine moiety with an N-oxide functional group
IUPAC Nomenclature and Synonyms
The complete IUPAC name for Rifampicin N-4'-Oxide is:
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate .
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Rifampicin N-4'-Oxide
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Rifampin N-Oxide
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N-Oxidorifampicin
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Rifampicin EP Impurity B
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3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]-rifamycin
Table 1. Key Identifiers of Rifampicin N-4'-Oxide
| Parameter | Value |
|---|---|
| CAS Number | 125833-03-6 |
| Molecular Formula | C₄₃H₅₈N₄O₁₃ |
| Molecular Weight | 838.94 g/mol |
| European Community (EC) Number | 962-193-6 |
| FDA UNII | QHT9Z36XBP |
| PubChem CID | 137231149, 168432545 |
Pharmaceutical Significance
Comparison with Parent Compound
The N-oxide modification introduces significant changes to the physicochemical properties of rifampicin. The addition of the oxygen atom increases the molecular weight and alters the electronic distribution within the molecule, potentially affecting its solubility, stability, and pharmacokinetic profile.
Table 2. Comparison of Rifampicin and Rifampicin N-4'-Oxide
| Property | Rifampicin | Rifampicin N-4'-Oxide |
|---|---|---|
| Molecular Formula | C₄₃H₅₈N₄O₁₂ | C₄₃H₅₈N₄O₁₃ |
| Molecular Weight | 822.94 g/mol | 838.94 g/mol |
| Primary Function | Antibiotic | Metabolite/Impurity |
| Pharmacological Activity | RNA polymerase inhibitor | Less established |
| Solubility | Variable in different solvents | Less documented |
Pharmacological Properties and Metabolism
Relationship to Rifampicin Metabolism
Rifampicin metabolism is complex and involves multiple pathways. The formation of Rifampicin N-4'-Oxide represents one of the metabolic routes through N-oxidation reactions . This metabolic transformation can impact the pharmacokinetics and pharmacodynamics of rifampicin therapy.
Understanding the formation of Rifampicin N-4'-Oxide is particularly important in the context of rifampicin's role in drug-drug interactions. Rifampicin is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4, and can significantly affect the metabolism of other drugs . The N-oxide metabolite may exhibit different interaction profiles compared to the parent compound.
Biological Activity
While rifampicin's mechanism of action involves inhibition of bacterial DNA-dependent RNA polymerase, the specific biological activity of Rifampicin N-4'-Oxide is less well-established . The N-oxidation potentially modifies the compound's ability to interact with the bacterial RNA polymerase target.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents the primary analytical method for detecting and quantifying Rifampicin N-4'-Oxide in pharmaceutical preparations and biological samples. The compound can be separated from rifampicin and other related substances based on its distinct physicochemical properties .
Liquid chromatography coupled with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity for identifying Rifampicin N-4'-Oxide, particularly in complex matrices such as biological fluids.
Electrochemical Analysis
Electrochemical studies have been employed to investigate the redox behavior of rifampicin and its derivatives, including N-oxides. These methods can provide insights into the oxidation-reduction properties of Rifampicin N-4'-Oxide and its potential role in electron transfer reactions .
A comprehensive electrochemical study of rifampicin indicated that it undergoes oxidation in two steps, with the first step involving the reversible oxidation of the hydroquinone moiety to benzoquinone. The electrochemical behavior of the N-oxide derivative may exhibit distinct patterns due to the modified electronic structure .
Research Applications
Pharmaceutical Quality Control
| Supplier | Product Code/Number | Format | Purity |
|---|---|---|---|
| LGC Standards | TRC-R508020 | Neat | >95% (HPLC) |
| VulcanChem | VC0135924 | Research use only | Not specified |
| American Custom Chemicals Corporation | MTB0002394 | 5mg | 95.00% |
| Medical Isotopes, Inc. | 66961 | 100mg | Not specified |
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